molecular formula C6H9ClO B12662233 2-Methylpent-2-enoyl chloride CAS No. 55764-37-9

2-Methylpent-2-enoyl chloride

Cat. No.: B12662233
CAS No.: 55764-37-9
M. Wt: 132.59 g/mol
InChI Key: JTQXJDWMNNIVRS-SNAWJCMRSA-N
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Description

2-Methylpent-2-enoyl chloride, also known as 2-Pentenoyl chloride, 2-methyl-, is an organic compound with the molecular formula C6H9ClO. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both an alkene and an acyl chloride functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylpent-2-enoyl chloride can be synthesized through several methods. One common method involves the reaction of 2-methylpent-2-enoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents can be employed to achieve higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methylpent-2-enoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Addition Reactions: The alkene group can participate in addition reactions, such as hydrogenation and halogenation.

    Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and water can react with this compound to form esters, amides, and carboxylic acids, respectively. These reactions typically occur at room temperature or under mild heating.

    Addition Reactions: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst. Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Esters: Formed by the reaction with alcohols.

    Amides: Formed by the reaction with amines.

    Carboxylic Acids: Formed by the reaction with water.

    Hydrogenated Products: Formed by the addition of hydrogen across the double bond.

    Halogenated Products: Formed by the addition of halogens across the double bond.

Scientific Research Applications

2-Methylpent-2-enoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound can be used in the preparation of polymers and copolymers with specific properties.

    Biological Studies: It is employed in the synthesis of biologically active molecules and probes for studying enzyme mechanisms and metabolic pathways.

    Material Science: The compound is used in the development of advanced materials with unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-Methylpent-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The alkene group can undergo addition reactions, further expanding the compound’s reactivity profile. These reactions are facilitated by the electronic and steric properties of the molecule, which influence its reactivity and selectivity.

Comparison with Similar Compounds

2-Methylpent-2-enoyl chloride can be compared with other similar compounds, such as:

    2-Methylbut-2-enoyl chloride: Similar in structure but with a shorter carbon chain.

    2,4-Dimethylpent-2-enoyl chloride: Contains an additional methyl group, affecting its reactivity and steric properties.

    2-Methylhex-2-enoyl chloride: Has a longer carbon chain, influencing its physical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of an alkene and an acyl chloride functional group, which provides a versatile platform for various chemical transformations. Its reactivity and selectivity make it a valuable compound in organic synthesis and industrial applications.

Properties

CAS No.

55764-37-9

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

(E)-2-methylpent-2-enoyl chloride

InChI

InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+

InChI Key

JTQXJDWMNNIVRS-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C(\C)/C(=O)Cl

Canonical SMILES

CCC=C(C)C(=O)Cl

Origin of Product

United States

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